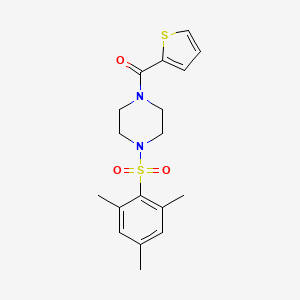

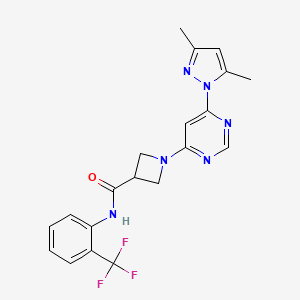

![molecular formula C18H19BrN2O2S B2367264 4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid CAS No. 620590-19-4](/img/structure/B2367264.png)

4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

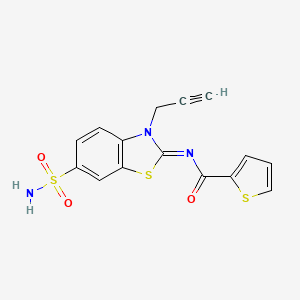

The compound is a derivative of butanoic acid, which is a carboxylic acid, with a complex substituent that includes a tetrahydroquinazoline ring and a bromophenyl group . The presence of the bromophenyl group suggests that it may have been synthesized using bromination reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinazoline ring and the bromophenyl group. The bromine atom in the bromophenyl group would be expected to significantly influence the compound’s chemical behavior due to its size and electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, for example, could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications

Synthesis and Derivative Formation

Base Catalyzed Synthesis : Farhanullah et al. (2009) explored a base-catalyzed ring transformation method for synthesizing highly congested derivatives like 1-tert-butoxycarbonyl-6-sec-amino-8-aryl-5-cyano-2-oxo-1,2,3,4-tetrahydroquinazoline, which is related to the structure of interest (Farhanullah, Samrin, & Ram, 2009).

Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized derivatives including 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole, testing their in vitro antituberculosis and cytotoxicity. These derivatives are closely related to the compound (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Synthesis of Derivatives for Pharmaceutical Applications : Dyachenko and Vovk (2013) described the synthesis of derivatives like ethyl 3-[2-(4-bromophenylamino)-2-oxo-ethylsulfanyl]1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate, which have potential in pharmaceutical applications (Dyachenko & Vovk, 2013).

Development of Novel Integrin Inhibitors : Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including analogs with high affinity and selectivity for the αvβ6 integrin, which are structurally similar to the compound . This research contributes to the development of new therapeutic agents (Procopiou et al., 2018).

Synthesis of Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) synthesized derivatives like 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This research shows the diverse applications of such compounds in materials science (Rangnekar & Shenoy, 1987).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2S/c19-13-9-7-12(8-10-13)17-20-18(24)14-4-1-2-5-15(14)21(17)11-3-6-16(22)23/h7-10H,1-6,11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTQJDVWTCQBTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

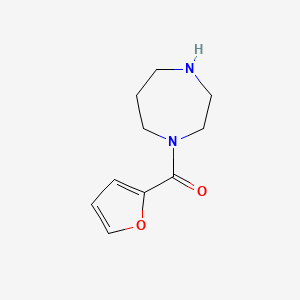

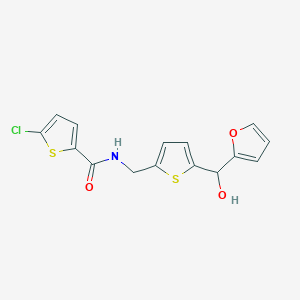

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

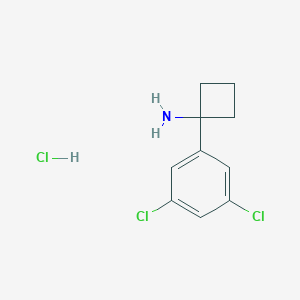

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)

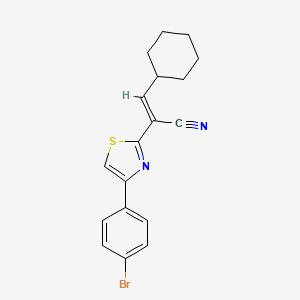

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)

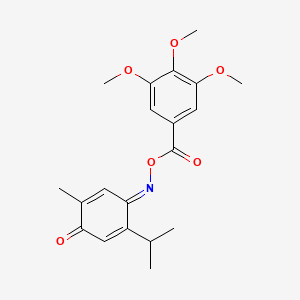

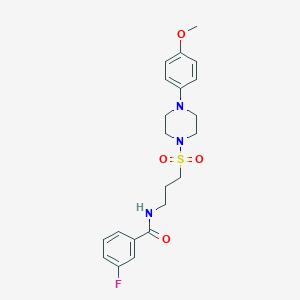

![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)